molecular formula C20H12N4O5 B10866789 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline

2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline

Cat. No.: B10866789
M. Wt: 388.3 g/mol
InChI Key: GKOPXBVURZJNGV-UHFFFAOYSA-N
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Description

2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline: is a chemical compound with the following structural formula:

C20H12N4O5\text{C}_{20}\text{H}_{12}\text{N}_4\text{O}_5 C20​H12​N4​O5​

It belongs to the class of quinoxaline derivatives and exhibits interesting biological properties. Quinoxalines are known for their broad-spectrum antibacterial activity, while triazoles have been explored as antimicrobial agents . This compound combines both features, making it a promising candidate for various applications.

Preparation Methods

Synthetic Routes: The synthesis of 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline involves aromatic nucleophilic substitution reactions. Specifically, it is prepared by reacting 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale production.

Chemical Reactions Analysis

Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly reported, but further research could explore these aspects.

Major Products: The major products formed from these reactions would depend on the specific reaction conditions. Further studies are needed to elucidate the exact products.

Scientific Research Applications

Chemistry:

    Antimicrobial Properties: As mentioned earlier, this compound exhibits antibacterial and antifungal activities. It could be explored as a potential antimicrobial agent.

    Structural Modifications: Incorporating piperazine or piperidine subunits may enhance its antimicrobial properties.

Biology and Medicine:

    Antiviral Activity: Compound 8b showed promising antiviral activity in vitro. Further investigations could explore its potential as an antiviral agent.

Industry:

    Drug Development: Given its unique structure, this compound might serve as a starting point for designing novel drugs.

Mechanism of Action

The exact mechanism by which 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline exerts its effects remains to be fully elucidated. It likely interacts with specific molecular targets and pathways, affecting cellular processes.

Comparison with Similar Compounds

While no direct comparison data are available, future research could explore similar compounds and highlight the uniqueness of 2-[3-Nitro-4-(4-nitrophenoxy)phenyl]quinoxaline.

Properties

Molecular Formula

C20H12N4O5

Molecular Weight

388.3 g/mol

IUPAC Name

2-[3-nitro-4-(4-nitrophenoxy)phenyl]quinoxaline

InChI

InChI=1S/C20H12N4O5/c25-23(26)14-6-8-15(9-7-14)29-20-10-5-13(11-19(20)24(27)28)18-12-21-16-3-1-2-4-17(16)22-18/h1-12H

InChI Key

GKOPXBVURZJNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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